4-Fluoro-N-(indan-2-yl)benzamide
Overview
Description
AVE3085 is a potent enhancer of endothelial nitric oxide synthase, primarily used in the treatment of cardiovascular diseases. It has shown significant potential in protecting endothelial function by enhancing nitric oxide production and reducing oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AVE3085 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of AVE3085 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: AVE3085 undergoes various chemical reactions, including:
Oxidation: AVE3085 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and properties.
Substitution: AVE3085 can participate in substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of AVE3085 .
Scientific Research Applications
AVE3085 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of nitric oxide synthase enhancers.
Biology: Investigated for its role in modulating endothelial function and reducing oxidative stress.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, including atherosclerosis and hypertension.
Industry: Utilized in the development of new cardiovascular drugs and therapeutic agents .
Mechanism of Action
AVE3085 exerts its effects by enhancing the transcription of endothelial nitric oxide synthase, leading to increased production of nitric oxide. This, in turn, helps in preserving endothelial function and reducing oxidative stress. The compound also inhibits the activity of arginase and inducible nitric oxide synthase, further contributing to its protective effects .
Comparison with Similar Compounds
Asymmetric Dimethylarginine (ADMA): An endogenous inhibitor of endothelial nitric oxide synthase.
L-arginine: A precursor of nitric oxide, often used in combination with AVE3085 for enhanced effects.
Dihydroxyeicosatrienoic Acid: A metabolite that upregulates endothelial nitric oxide synthase expression.
Uniqueness of AVE3085: AVE3085 is unique in its ability to enhance the transcription of endothelial nitric oxide synthase, leading to increased nitric oxide production and improved endothelial function. Unlike other compounds, AVE3085 also inhibits arginase and inducible nitric oxide synthase, providing a multifaceted approach to protecting endothelial function .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c18-17(19)22-14-6-5-12(9-15(14)23-17)16(21)20-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCJNSDIVCXYAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450348-85-3 | |
Record name | AVE 3085 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450348853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVE-3085 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWD67BMF7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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